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Abstract

Fulacimstat (BAY 1142524) is a potent and orally bioavailable inhibitor of chymase, a serine
protease primarily found in the secretory granules of mast cells.[1][2] Initially investigated for its
potential role in mitigating adverse cardiac remodeling following myocardial infarction, recent
research has unveiled a novel profibrinolytic mechanism, suggesting its utility in the treatment
of thrombotic diseases.[2][3][4] This technical guide provides a comprehensive overview of the
chemical structure, physicochemical properties, mechanism of action, and preclinical and
clinical findings related to Fulacimstat. Detailed experimental protocols and quantitative data
are presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

Fulacimstat is a complex small molecule with the chemical formula C23H16F3N306 and a
monoisotopic molecular weight of 487.099119736 g/mol .[5] Its systematic hame is 1-(3-methyl-
2-0x0-2,3-dihydro-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-
inden-1-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.[6]

Table 1: Physicochemical Properties of Fulacimstat
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Property Value Reference
Molecular Formula C23H16F3N306 [51[7]
Molecular Weight 487.391 g/mol [5]
Appearance White to off-white solid [7]
. DMSO: 50 mg/mL (102.59

Solubility [7]

mM)
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Mechanism of Action and Signaling Pathway

Fulacimstat is a highly potent and selective inhibitor of chymase.[1] Chymase is a
chymotrypsin-like serine protease stored in mast cell granules and released upon activation.[2]
In cardiovascular and fibrotic diseases, chymase is implicated in the conversion of angiotensin |
to the potent vasoconstrictor and profibrotic agent angiotensin Il. It also activates transforming
growth factor-f3 (TGF-f3) and matrix metalloproteinases (MMPSs), contributing to tissue
remodeling and fibrosis.[2]

A more recently discovered role for chymase is in the regulation of fibrinolysis. Chymase can
inactivate plasmin, a key enzyme responsible for the degradation of fibrin clots.[2][4] By
inhibiting chymase, Fulacimstat is proposed to protect plasmin from inactivation, thereby
enhancing the resolution of thrombi.[2]
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Caption: Mechanism of action of Fulacimstat.
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The synthesis of Fulacimstat involves a multi-step process. A general synthetic route is
outlined below, based on published literature.[1]

6-amino-3-methyl-1,3-benzoxazol-2(3H)-one Enol ether (S)-indanol

+ B, refluxing ethanol

Amino-acrylate intermediate

Potassium tert-butoxide

Uracil derivative

+ E, Mitsunobu reaction

Click to download full resolution via product page

Caption: Generalized synthetic workflow for Fulacimstat.

Experimental Protocol: Synthesis of Fulacimstat

The synthesis of Fulacimstat begins with the reaction of 6-amino-3-methyl-1,3-benzoxazol-
2(3H)-one with an appropriate enol ether in refluxing ethanol to form an amino-acrylate
intermediate.[1] This intermediate is then cyclized in situ to the corresponding uracil derivative
using a base such as potassium tert-butoxide.[1] The final step involves a Mitsunobu reaction
between the uracil derivative and (S)-indanol to stereospecifically introduce the trifluoromethyl-

indane moiety, yielding Fulacimstat.[1]

Preclinical Pharmacology
In Vitro Activity
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Fulacimstat is a potent inhibitor of both human and hamster chymase.

Table 2: In Vitro Inhibitory Activity of Fulacimstat

Target IC50 (nM) Reference
Human Chymase 4 [1][7]
Hamster Chymase 3 [1107]
Human Cathepsin G 140 [1]

Fulacimstat exhibits high selectivity for chymase over other serine proteases.[1] It did not
show significant activity against 73 other pharmacologically relevant targets at concentrations
up to 10 uM.[1] Furthermore, it displayed weak inhibitory potential against a panel of
cytochrome P450 (CYP) isoforms in vitro.[1]

In Vivo Studies

This model is used to evaluate the antifibrotic effects of drug candidates.

Isoprenaline Administration
(induces cardiac fibrosis)

!

Treatment Groups:
- Fulacimstat (1, 3, 10 mg/kg)
- Enalapril (20 mg/kg)
- Placebo

Endpoint Analysis:

- Measurement of fibrotic area in the heart
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Caption: Experimental workflow for the cardiac fibrosis model.

Protocol: Cardiac fibrosis was induced in hamsters by the administration of isoprenaline. The
animals were then treated with Fulacimstat at doses of 1, 3, and 10 mg/kg, enalapril (20
mg/kg), or a placebo.[1][7] After the treatment period, the hearts were excised, and the fibrotic

area was quantified.

Results: Fulacimstat dose-dependently reduced the fibrotic area in the hearts of isoprenaline-
treated hamsters.[1][7] A significant reduction was observed starting at a dose of 1 mg/kg/day,
which was comparable to the effect of enalapril at 20 mg/kg.[1]

Table 3: Effect of Fulacimstat on Isoprenaline-Induced Cardiac Fibrosis in Hamsters

Treatment Group Dose Fibrotic Area (%) Reference
Isoprenaline +
244 +1.8 [7]
Placebo
Isoprenaline +
) 1 mg/kg 16.4+1.2 [7]
Fulacimstat
Isoprenaline +
) 3 mg/kg 124 +1.3 [7]
Fulacimstat
Isoprenaline +
_ 10 mg/kg 109+1.4 [7]
Fulacimstat
Isoprenaline +
20 mg/kg 17.7+15 [7]

Enalapril

This model assesses the antithrombotic potential of a compound.

Protocol: Injury to the femoral vein was induced in hamsters using ferric chloride (FeClI3) to
promote thrombus formation. Fulacimstat (3 or 10 mg/kg) or a vehicle control was orally
administered before the injury.[1] The size of the resulting thrombus was measured.
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Results: Oral administration of Fulacimstat at both 3 and 10 mg/kg resulted in a statistically
significant reduction in thrombus size compared to the control group.[1]

Pharmacokinetics

Table 4: Pharmacokinetic Parameters of Fulacimstat in Different Species

Species Parameter Value Reference

Plasma Clearance

Rat 0.26 L/(h-k 8
L) (h-kg) (8]
Oral Bioavailability (F)
Rat 94% [8]
at 1 mg/kg
b Plasma Clearance
O - -
? (cL)
b Volume of Distribution
0 . -
J (Vss)
5 Terminal Half-life
o - -
g (t1/2)
b Oral Bioavailability (F)
O - -
g at 1 mg/kg
Plasma Clearance
Monkey L) - -
Volume of Distribution
Monkey (Vss) - -
Terminal Half-life
Monkey (t1/2) - -
Oral Bioavailability (F)
Monkey - -

at 1 mg/kg

Note: A more comprehensive table of pharmacokinetic data was referenced but specific values
for dog and monkey were not available in the provided search results.[1]
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Clinical Development

Fulacimstat has been evaluated in several clinical trials.

CHIARA MIA 1 Trial (NCT02452515)

This Phase 2a, multicenter, randomized, placebo-controlled, single-blind pilot study assessed
the safety and tolerability of Fulacimstat in clinically stable patients with left ventricular
dysfunction following myocardial infarction.[5][8][9]

Protocol: Patients (n=49) were randomized to receive one of four doses of Fulacimstat (5 mg
twice daily, 10 mg twice daily, 25 mg twice daily, or 50 mg once daily) or a placebo for two
weeks.[8][9] The primary objective was to evaluate safety and tolerability based on the
incidence and severity of adverse events.[9]

Results: Fulacimstat was found to be safe and well-tolerated at all tested doses.[8] There were
no clinically relevant effects on vital signs or potassium levels compared to the placebo.[8]
Mean plasma concentrations of Fulacimstat increased with the administered dose.[8]

CHIARA MIA 2 Trial

This study further investigated the effects of Fulacimstat on adverse cardiac remodeling after
acute myocardial infarction.[3]

Protocol: Patients were randomized to receive either 25 mg of Fulacimstat twice daily or a
placebo for six months.[3]

Results: While Fulacimstat was safe and well-tolerated, it did not demonstrate a significant
effect on cardiac remodeling compared to the placebo.[3][4]

Conclusion

Fulacimstat is a potent and selective chymase inhibitor with a well-characterized chemical
structure and mechanism of action. Preclinical studies have demonstrated its efficacy in models
of cardiac fibrosis and thrombosis. While clinical trials in cardiac remodeling did not meet their
primary efficacy endpoints, the drug was shown to be safe and well-tolerated. The emerging
role of chymase in thrombosis has renewed interest in Fulacimstat as a potential therapeutic
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agent with a novel profibrinolytic mechanism. Further research is warranted to explore its full
therapeutic potential in thrombotic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607566?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

